Selinidin

Vue d'ensemble

Description

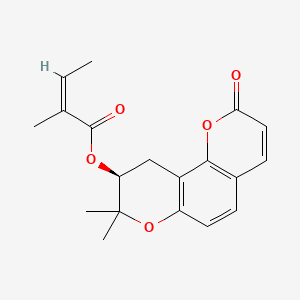

Selinidin is a naturally occurring dihydropyranocoumarin compound isolated from the roots of the plant Selinum vaginatum, which belongs to the Umbelliferae family . This compound has been studied for its unique crystal structure and various biological activities. Selinum vaginatum is a glabrous herb found in the Himalayas at altitudes ranging from 1800 to 3900 meters .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Selinidin can be isolated from the dried and powdered roots of Selinum vaginatum through extraction with petroleum ether. The extract is then chromatographed over silica gel, and elution with a mixture of petroleum ether and ethyl acetate (9:1) yields this compound . The compound crystallizes into monoclinic space group P2₁ with specific unit cell parameters .

Industrial Production Methods: While the primary method of obtaining this compound is through natural extraction, industrial-scale production would likely involve similar chromatographic techniques to ensure purity and yield. Advanced methods such as high-performance liquid chromatography (HPLC) could be employed for large-scale isolation and purification.

Analyse Des Réactions Chimiques

Types of Reactions: Selinidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the coumarin nucleus or other functional groups within the molecule.

Substitution: Substitution reactions can occur at various positions on the coumarin ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds.

Applications De Recherche Scientifique

Biology: this compound has been found to suppress IgE-mediated mast cell activation by inhibiting multiple steps of the FceRI signaling pathway. This makes it a potential candidate for studying allergic inflammation and related conditions.

Industry: The compound’s unique properties could be explored for use in the development of new pharmaceuticals or other industrial applications.

Mécanisme D'action

Selinidin exerts its effects by inhibiting multiple steps of the FceRI-dependent signaling pathways in mast cells . This includes decreasing the phosphorylation of phospholipase C-gamma1, p38 mitogen-activated protein kinase, and IkB-alpha upon FceRI stimulation . These actions result in the attenuation of mast cell degranulation and the production of pro-inflammatory cytokines, making this compound a potential anti-inflammatory agent.

Comparaison Avec Des Composés Similaires

Selinidin belongs to a group of naturally occurring coumarins with similar structures and biological activities. Some of the similar compounds include:

Vaginidin: Another coumarin isolated from Selinum vaginatum with similar biological activities.

Angelicin: A recognized coumarin compound with comparable structural features.

Oroselol: Another coumarin with similar properties.

Lomatin: A coumarin compound with a similar dihydropyranocoumarin skeleton.

Uniqueness of this compound: this compound’s unique crystal structure, characterized by C–H···O, C–H···π, and π-π interactions, sets it apart from other similar compounds . Additionally, its specific biological activities, such as the inhibition of mast cell activation, highlight its potential therapeutic applications .

Activité Biologique

Selinidin, a coumarin derivative primarily isolated from the roots of Selinum vaginatum, has garnered attention for its diverse biological activities, particularly in immunology and inflammation. This article delves into the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

- Chemical Structure : this compound is classified as a dihydropyranocoumarin, characterized by its unique crystal structure that contributes to its biological activity.

- Source : It is predominantly found in Selinum vaginatum, a herb native to the Himalayas.

This compound primarily targets the high-affinity IgE receptor (FcεRI) on mast cells, playing a crucial role in modulating allergic responses. The compound inhibits several key signaling pathways involved in mast cell activation:

- Inhibition of Degranulation : this compound suppresses the release of inflammatory mediators such as β-hexosaminidase, leukotriene C4, and tumor necrosis factor-alpha (TNF-α) by interfering with FcεRI-mediated signaling pathways.

- Biochemical Pathways Affected :

- Phospholipase C-γ1 : Inhibition of its phosphorylation reduces downstream signaling.

- p38 MAPK : Reduced activation leads to decreased inflammatory responses.

- IκB-α : Inhibition prevents the activation of NF-kB, a transcription factor involved in inflammatory processes.

Table 1: Summary of this compound's Effects on Key Signaling Molecules

| Molecule | Effect of this compound |

|---|---|

| Phospholipase C-γ1 | Inhibition of phosphorylation |

| p38 MAPK | Decreased activation |

| IκB-α | Inhibition of degradation |

This compound exhibits significant biochemical interactions that contribute to its biological activity:

- Cellular Effects : In laboratory settings, this compound has shown stability and prolonged inhibitory effects on mast cell activation.

- Dosage Effects : Animal studies indicate that lower doses effectively inhibit mast cell activation without toxicity, suggesting a therapeutic window for potential clinical applications.

Case Study 1: Immunological Applications

A study investigated the effects of this compound on bone marrow-derived mast cells (BMMCs). The results demonstrated that this compound significantly reduced IgE-mediated degranulation and cytokine production in response to antigen stimulation. This highlights its potential as an anti-allergic agent.

Case Study 2: Therapeutic Potential

Research has explored this compound's role in treating allergic conditions. In animal models, administration of this compound resulted in reduced symptoms associated with allergic inflammation, including decreased airway hyperreactivity and eosinophil infiltration in lung tissues.

Metabolic Pathways

This compound undergoes hydrolysis to produce angelic acid and hydroxy coumarins, which may further contribute to its biological effects. Understanding these metabolic pathways is crucial for elucidating the compound's pharmacokinetics and potential interactions with other drugs.

Propriétés

IUPAC Name |

[(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHCDWLSHIIIIT-GHAIFCDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318639 | |

| Record name | Selinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19427-82-8 | |

| Record name | Selinidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19427-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.